3-Methoxybenzo[d]isoxazole 3-Methoxybenzo[d]isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15814905
InChI: InChI=1S/C8H7NO2/c1-10-8-6-4-2-3-5-7(6)11-9-8/h2-5H,1H3
SMILES:
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol

3-Methoxybenzo[d]isoxazole

CAS No.:

Cat. No.: VC15814905

Molecular Formula: C8H7NO2

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxybenzo[d]isoxazole -

Specification

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
IUPAC Name 3-methoxy-1,2-benzoxazole
Standard InChI InChI=1S/C8H7NO2/c1-10-8-6-4-2-3-5-7(6)11-9-8/h2-5H,1H3
Standard InChI Key XOTZFHRCQSRHIX-UHFFFAOYSA-N
Canonical SMILES COC1=NOC2=CC=CC=C21

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Methoxybenzo[d]isoxazole consists of a benzene ring fused to an isoxazole moiety, with a methoxy (-OCH3_3) substituent at the 3-position. The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, confers rigidity and electronic anisotropy to the molecule. Key structural parameters include:

PropertyValueSource
Molecular FormulaC8H7NO2\text{C}_8\text{H}_7\text{NO}_2
Molecular Weight149.15 g/mol
SMILES NotationCOC1=NC2=CC=CC=C2O1
InChI KeyNot Reported

The absence of reported spectroscopic data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) in available literature limits detailed conformational analysis. Comparative studies with 3-methylbenzo[d]isoxazole (CAS 4825-75-6) suggest that methoxy substitution enhances electron density at the isoxazole nitrogen, potentially influencing reactivity in nucleophilic aromatic substitution reactions .

Synthesis and Derivative Development

Core Synthetic Strategies

The synthesis of 3-substituted benzo[d]isoxazoles typically involves cyclization reactions between hydroxylamine derivatives and appropriately substituted benzene precursors. For 3-methoxybenzo[d]isoxazole, a plausible route adapts methodologies used for its 3-ethyl analog :

  • Oximation and Cyclization:

    • Treatment of 3-methoxy-2-nitroacetophenone with hydroxylamine hydrochloride under basic conditions generates a nitroso intermediate.

    • Acid-catalyzed cyclization eliminates water, forming the isoxazole ring .

  • Functional Group Interconversion:

    • Methoxy groups are often introduced via nucleophilic aromatic substitution or Ullmann-type coupling, though direct synthesis from pre-methoxylated precursors is more common .

Case Study: Synthesis of N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)acetamide

A related compound, N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)acetamide (9), illustrates practical synthetic steps :

  • Condensation: Reacting 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine with DMF-DMA yields an enamine intermediate.

  • Acetylation: Treatment with acetic anhydride introduces the acetamide group.

  • Purification: Crystallization from ethanol/water provides the final product in 56.4% yield.

This protocol highlights the compatibility of methoxy groups with harsh reaction conditions (e.g., 100°C in 1,4-dioxane), suggesting similar robustness for 3-methoxybenzo[d]isoxazole synthesis .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

While explicit data for 3-methoxybenzo[d]isoxazole are scarce, extrapolation from analogues provides insights:

Property3-Methoxybenzo[d]isoxazole3-Methylbenzo[d]isoxazoleSource
Melting PointNot ReportedNot Reported
Boiling PointNot Reported229.7±9.0°C
DensityN/A1.1±0.1 g/cm³
LogP (Partition Coefficient)Estimated: 1.2–1.52.09

The lower LogP of the methoxy derivative compared to its methyl counterpart reflects increased hydrophilicity due to the polar methoxy group. This property may enhance aqueous solubility, a critical factor in drug design .

Hazard StatementPrecautionary Measure
H302: Harmful if ingestedAvoid ingestion
H315: Skin irritationWear protective gloves
H319: Eye irritationUse eye protection
H335: Respiratory irritationEnsure adequate ventilation

Given the structural similarity, 3-methoxybenzo[d]isoxazole likely shares these hazards. Proper personal protective equipment (PPE) and fume hoods are recommended during handling.

Future Directions and Research Gaps

Unanswered Questions

  • Synthetic Optimization: Development of one-pot methodologies using green solvents (e.g., deep eutectic solvents) could improve yield and sustainability .

  • Pharmacokinetic Profiling: In vivo studies are needed to assess bioavailability and metabolic stability.

  • Target Expansion: Exploration beyond BRD4 to other BET family proteins (BRD2, BRD3) may reveal broader therapeutic utility.

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